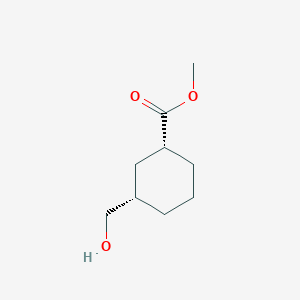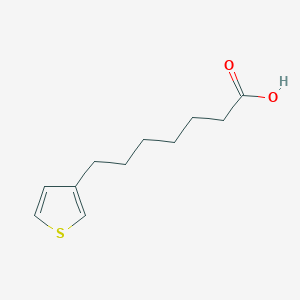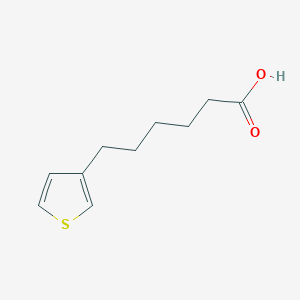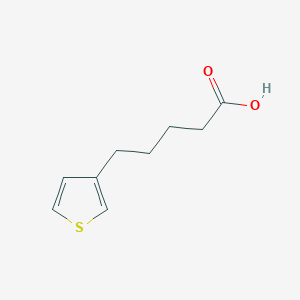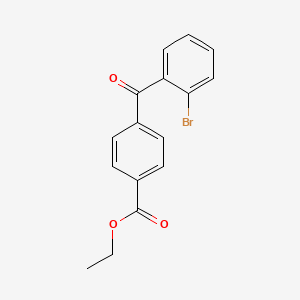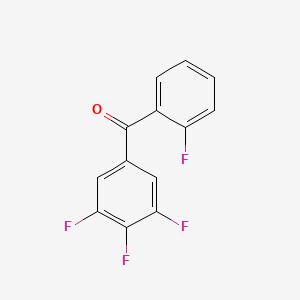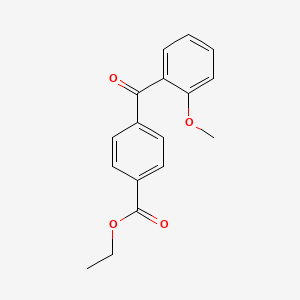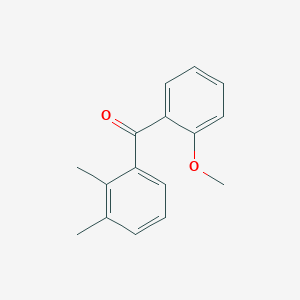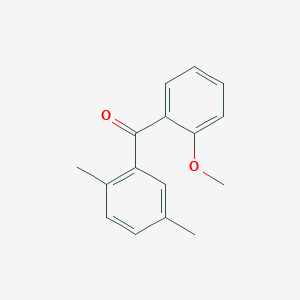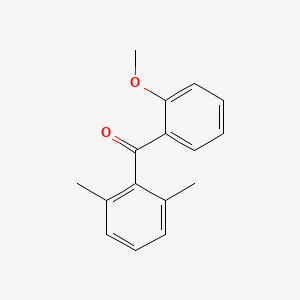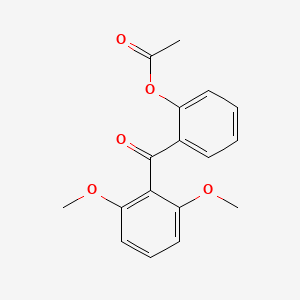
2-(2,6-Dimethoxybenzoyl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl acetate involves the monoesterification of dibenzyl tartrate with 2,6-dimethoxybenzoyl chloride . The process requires the use of triethylamine as an HCl scavenger in the esterification reaction . It’s important to note that commercially available 2,6-dimethoxybenzoyl chloride is only 80% pure, so a total of 4.65 g of this material must be used in order to have 18.2 mmol (1.0 equiv) of acyl chloride .Chemical Reactions Analysis
The chemical reactions involving 2-(2,6-Dimethoxybenzoyl)phenyl acetate primarily revolve around its synthesis. The compound is formed through an esterification reaction involving dibenzyl tartrate and 2,6-dimethoxybenzoyl chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,6-Dimethoxybenzoyl)phenyl acetate can be inferred from its molecular structure. It has a molecular weight of 300.3 g/mol. More specific properties such as melting point, boiling point, solubility, and others are not provided in the current search results.科学的研究の応用
Photosensitive Protecting Groups
2-(2,6-Dimethoxybenzoyl)phenyl acetate may have applications in the domain of photosensitive protecting groups. Research highlights the potential of groups like 3,5-dimethoxybenzoinyl, which is structurally related to 2-(2,6-Dimethoxybenzoyl)phenyl acetate, in synthetic chemistry. Such compounds are promising for future developments due to their ability to be removed under mild photochemical conditions, offering a strategic advantage in the synthesis of complex molecules (Amit, Zehavi, & Patchornik, 1974).
Antioxidant Activity Analysis
The compound's structure, containing phenolic moieties, suggests it could be relevant in the study of antioxidant activity. Analytical methods for determining antioxidant activity are crucial in various fields, including food engineering and pharmacology. The compound's potential for engaging in reactions characteristic of antioxidants, like free radical scavenging, could be explored using techniques such as ABTS and DPPH assays (Munteanu & Apetrei, 2021).
Environmental Remediation
Considering its structural similarity to known compounds with environmental relevance, 2-(2,6-Dimethoxybenzoyl)phenyl acetate could be involved in studies related to the degradation of organic pollutants. Advanced oxidation processes (AOPs) are a focus of research for treating recalcitrant compounds in water, and the compound's potential reactivity could make it a subject of interest in understanding the degradation pathways and by-products of various organic pollutants (Qutob et al., 2022).
Synthetic Chemistry
The compound could also play a role in synthetic chemistry, particularly in the synthesis of complex organic structures. Its potential applications might include serving as a precursor or intermediate in the synthesis of biologically active molecules or novel materials. Research in synthetic protocols on related compounds emphasizes the importance of developing efficient strategies for constructing molecules with significant biological and pharmacological properties (Mazimba, 2016).
Enzymatic Remediation and Redox Reactions
Enzymatic approaches in the remediation of organic pollutants present an area where 2-(2,6-Dimethoxybenzoyl)phenyl acetate might find application. The role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant compounds highlights the potential relevance of compounds like 2-(2,6-Dimethoxybenzoyl)phenyl acetate in environmental science and technology (Husain & Husain, 2007).
Safety And Hazards
特性
IUPAC Name |
[2-(2,6-dimethoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-13-8-5-4-7-12(13)17(19)16-14(20-2)9-6-10-15(16)21-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJVSROPLWWXBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641606 |
Source


|
| Record name | 2-(2,6-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethoxybenzoyl)phenyl acetate | |
CAS RN |
890098-94-9 |
Source


|
| Record name | 2-(2,6-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323906.png)
![cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323908.png)
![cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323910.png)
![cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323912.png)
